ETHYL 3-(4-METHYLPHENYL)-3-[(2-METHYLPHENYL)FORMAMIDO]PROPANOATE
Overview
Description
Ethyl 3-[(2-methylbenzoyl)amino]-3-(4-methylphenyl)propanoate is an organic compound belonging to the ester family. Esters are characterized by their pleasant odors and are often responsible for the fragrances of fruits and flowers . This compound features a complex structure with both aromatic and ester functional groups, making it a subject of interest in various fields of research.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of ETHYL 3-(4-METHYLPHENYL)-3-[(2-METHYLPHENYL)FORMAMIDO]PROPANOATE typically involves the esterification of the corresponding carboxylic acid with ethanol in the presence of an acid catalyst. The reaction conditions often include refluxing the mixture to drive the reaction to completion .
Industrial Production Methods
Industrial production of this compound may involve more efficient catalytic processes and continuous flow reactors to optimize yield and purity. The use of advanced purification techniques such as distillation and crystallization ensures the high quality of the final product.
Chemical Reactions Analysis
Types of Reactions
Ethyl 3-[(2-methylbenzoyl)amino]-3-(4-methylphenyl)propanoate can undergo various chemical reactions, including:
Hydrolysis: Breaking down into the corresponding carboxylic acid and alcohol in the presence of water and an acid or base catalyst.
Reduction: Converting the ester group into an alcohol using reducing agents like lithium aluminum hydride.
Substitution: Replacing the ester group with other functional groups under specific conditions.
Common Reagents and Conditions
Hydrolysis: Acidic or basic conditions with water.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Various nucleophiles under controlled temperature and pressure.
Major Products
Hydrolysis: 2-methylbenzoic acid and 4-methylphenylpropanoic acid.
Reduction: Corresponding alcohols.
Substitution: Varied products depending on the nucleophile used.
Scientific Research Applications
Ethyl 3-[(2-methylbenzoyl)amino]-3-(4-methylphenyl)propanoate has several applications in scientific research:
Chemistry: Used as an intermediate in organic synthesis and as a reagent in various chemical reactions.
Biology: Studied for its potential biological activities and interactions with biomolecules.
Medicine: Investigated for its potential therapeutic properties and as a precursor for drug development.
Industry: Utilized in the production of fragrances, flavors, and other specialty chemicals.
Mechanism of Action
The mechanism of action of ETHYL 3-(4-METHYLPHENYL)-3-[(2-METHYLPHENYL)FORMAMIDO]PROPANOATE involves its interaction with specific molecular targets and pathways. The ester group can undergo hydrolysis to release active metabolites that interact with enzymes and receptors, modulating various biological processes. The aromatic groups may also contribute to its binding affinity and specificity towards certain targets.
Comparison with Similar Compounds
Similar Compounds
Ethyl acetate: A simpler ester with similar functional groups but less complex structure.
Methyl benzoate: Another ester with an aromatic ring, used in similar applications.
Ethyl benzoate: Shares the ester and aromatic characteristics but differs in the substitution pattern.
Uniqueness
Ethyl 3-[(2-methylbenzoyl)amino]-3-(4-methylphenyl)propanoate stands out due to its unique combination of functional groups and structural complexity, which imparts distinct chemical and biological properties. Its specific arrangement of aromatic and ester groups makes it a valuable compound for targeted research and applications.
Properties
IUPAC Name |
ethyl 3-[(2-methylbenzoyl)amino]-3-(4-methylphenyl)propanoate | |
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H23NO3/c1-4-24-19(22)13-18(16-11-9-14(2)10-12-16)21-20(23)17-8-6-5-7-15(17)3/h5-12,18H,4,13H2,1-3H3,(H,21,23) | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
WKZPSCNFNSORKQ-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)CC(C1=CC=C(C=C1)C)NC(=O)C2=CC=CC=C2C | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H23NO3 | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
325.4 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.